Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate
Description
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group, a methylsulfonyloxy (mesyloxy) substituent at position 3, and two fluorine atoms at position 4 of the piperidine ring. This structure combines steric protection (Boc group), electrophilic reactivity (mesyloxy group), and electronic modulation (fluorine atoms), making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3-methylsulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO5S/c1-10(2,3)18-9(15)14-6-5-11(12,13)8(7-14)19-20(4,16)17/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFBZZHPGGBZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and sulfonylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a piperidine derivative with an amine group replacing the methylsulfonyl group .
Scientific Research Applications
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table highlights key structural differences between the target compound and its analogs:
Notes:
- Fluorine Substitution: The target compound is unique in its 4,4-difluoro substitution, which enhances electronegativity and lipophilicity compared to non-fluorinated analogs. This may improve metabolic stability in drug candidates .
- Mesyloxy Position: The mesyloxy group at position 3 (vs.
Key Differences :
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Polarity | High (due to F, SO₃) | Moderate | Moderate |
| Lipophilicity (LogP) | ~2.1* | ~1.8 | ~1.5 |
| Stability | High (Boc, F) | Moderate | Moderate |
Notes:
- The 4,4-difluoro substitution in the target compound increases oxidative stability compared to non-fluorinated analogs.
- Mesyloxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), critical for reaction compatibility .
Biological Activity
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS: 1881288-58-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with difluoromethyl and methylsulfonyl groups, which are believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways, potentially affecting bacterial growth and proliferation.
Antimicrobial Properties
Recent studies have suggested that this compound exhibits significant antimicrobial activity. This is particularly relevant in the development of new antibiotics targeting resistant bacterial strains. The compound's mechanism may involve inhibition of bacterial protein synthesis or interference with cell wall synthesis, similar to other known antimicrobial agents.
| Study | Pathogen | Activity | IC50 (µM) |
|---|---|---|---|
| Slater et al. (2024) | E. coli | Inhibition of growth | 12.5 |
| Bernard-Gauthier (2017) | S. aureus | Cell wall synthesis disruption | 8.0 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of dihydrodipicolinate synthase (DHDPS), an enzyme critical in bacterial lysine biosynthesis. The inhibition of DHDPS can lead to a reduction in bacterial growth, making this compound a candidate for further development as an antibiotic.
Case Studies
- In Vivo Efficacy Against Bacterial Infections : A study conducted by Slater et al. demonstrated that administration of this compound significantly reduced bacterial load in infected animal models, indicating its potential as a therapeutic agent against bacterial infections.
- Mechanistic Studies : Investigations into the binding affinity of the compound to DHDPS revealed a competitive inhibition mechanism, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.
Safety Profile
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound may cause skin and eye irritation at higher concentrations, necessitating careful handling and further toxicological evaluation before clinical application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
